

# Piperyline CAS number and molecular weight

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## Compound of Interest

Compound Name: *Piperyline*

Cat. No.: *B1201163*

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## An In-depth Technical Guide to Piperine

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

This technical guide provides a comprehensive overview of Piperine, a bioactive alkaloid responsible for the pungency of black pepper (*Piper nigrum*). Due to a likely misspelling in the initial query for "Piperityline," this document focuses on the well-researched compound Piperine. This guide details its chemical and physical properties, methods of synthesis and isolation, and explores its extensive biological activities and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers and professionals in the fields of pharmacology and drug development. A brief section also addresses "Piberaline," another compound with a similar name, to avoid potential confusion.

### Introduction

Piperine, an amide alkaloid, has garnered significant scientific interest due to its pleiotropic pharmacological effects.<sup>[1]</sup> These include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, as well as its unique ability to enhance the bioavailability of other drugs.<sup>[2][3]</sup> First isolated in 1820, its chemical structure consists of a piperidine ring, an amide linkage, a conjugated aliphatic chain, and a 1,3-benzodioxole group.<sup>[1][4]</sup> This guide serves as a technical resource, consolidating key data and methodologies related to Piperine.

A search for "Piperityline" did not yield a known chemical compound. However, "Piberaline," a psychoactive drug, was identified and is briefly described in Section 8 to prevent confusion.

## Chemical and Physical Properties

Piperine is a crystalline solid, typically appearing as pale yellow needles.<sup>[4]</sup> It is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.<sup>[4][5]</sup>

Property	Value	Reference
CAS Number	94-62-2	PubChem CID 638024
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>3</sub>	<sup>[4][6]</sup>
Molecular Weight	285.34 g/mol	<sup>[4][6]</sup>
Melting Point	128–130 °C	<sup>[1][7]</sup>
Appearance	Pale yellow to yellow crystalline solid	<sup>[4][6]</sup>
Solubility in Water	40 mg/L (at 18 °C)	<sup>[5][6]</sup>
Solubility in Ethanol	1 g / 15 mL	<sup>[5]</sup>
pKa (conjugate acid)	11.8	<sup>[8]</sup>

## Synthesis and Isolation

Piperine can be obtained through both synthetic routes and extraction from natural sources.

### Chemical Synthesis

The synthesis of Piperine was first achieved in 1894.<sup>[1]</sup> A common synthetic approach involves the reaction of piperoyl chloride with piperidine.<sup>[5]</sup> Another established method is a multi-step synthesis starting from protocatechuic acid, involving reactions like the Reimer-Tiemann, Claisen-Schmidt, and Perkin reactions.<sup>[7]</sup> The Horner-Wadsworth-Emmons reaction is also utilized for a stereoselective synthesis of the (E,E)-isomer, which is crucial for its biological activity.<sup>[9]</sup>

## Natural Isolation from *Piper nigrum*

A standard laboratory procedure for isolating Piperine from ground black pepper involves solvent extraction.

Experimental Protocol: Extraction and Purification of Piperine<sup>[10]</sup>

- Extraction:
  - Combine 10.0 g of ground black pepper with 20 mL of dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) in a round bottom flask.
  - Reflux the mixture with stirring for 20 minutes.
  - After cooling, filter the mixture using vacuum filtration to remove the pepper grounds. Wash the grounds with an additional 10 mL of  $\text{CH}_2\text{Cl}_2$ .
- Isolation:
  - Transfer the filtrate to a clean round bottom flask and remove the solvent using a rotary evaporator, leaving a dark brown oil.
  - Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir occasionally for 15 minutes while in the ice bath.
- Purification:
  - Collect the precipitated yellow Piperine crystals by vacuum filtration using a Hirsch funnel.
  - Wash the crystals with two 4 mL portions of cold diethyl ether.
  - For further purification, recrystallize the crude Piperine from a hot 3:2 acetone:hexane solution. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.
  - Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry.

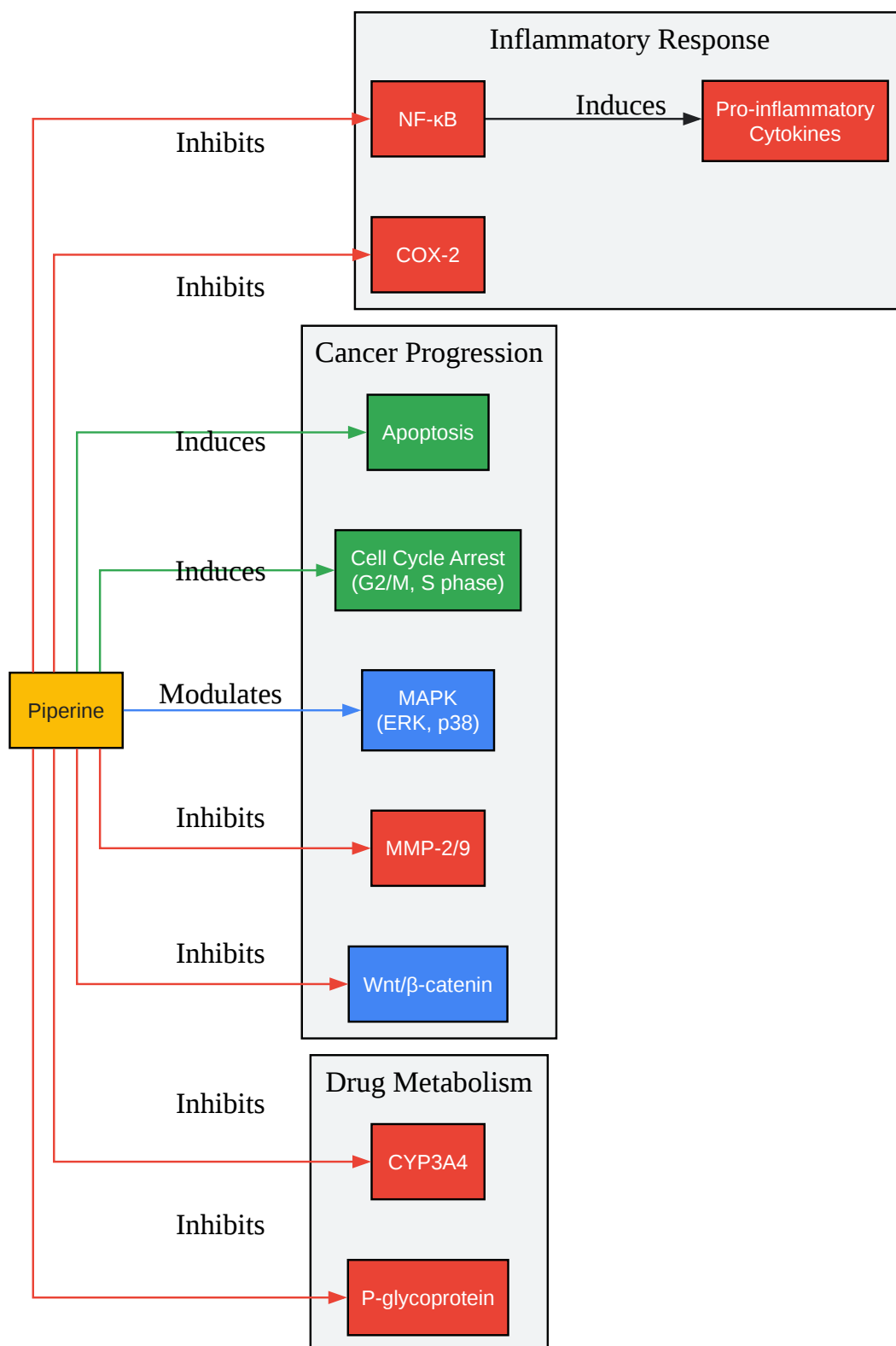
## Biological Activities and Mechanisms of Action

Piperine exhibits a wide range of biological activities, attributed to its ability to modulate multiple signaling pathways.[\[1\]](#)

Biological Activity	Description	References
Anti-inflammatory	Inhibits pro-inflammatory molecules like cyclooxygenase-2 (COX-2) and modulates inflammatory signaling pathways such as NF-κB.	<a href="#">[1]</a> <a href="#">[11]</a>
Antioxidant	Scavenges free radicals and reactive oxygen species (ROS), and enhances the activity of antioxidant enzymes.	<a href="#">[2]</a> <a href="#">[12]</a>
Anticancer	Induces apoptosis, causes cell cycle arrest, and inhibits the migration and invasion of cancer cells. <a href="#">[11]</a> <a href="#">[13]</a> It has shown cytotoxic effects on various cancer cell lines, including HeLa and hepatocellular carcinoma (HEP-G2). <a href="#">[14]</a> <a href="#">[15]</a>	
Bioavailability Enhancer	Inhibits drug-metabolizing enzymes such as cytochrome P450 and P-glycoprotein, leading to increased plasma concentrations and efficacy of co-administered drugs.	<a href="#">[1]</a>
Neuroprotective	Exhibits protective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.	<a href="#">[1]</a> <a href="#">[16]</a>
Antimicrobial	Shows activity against various pathogenic bacteria and fungi. <a href="#">[17]</a> <a href="#">[18]</a>	

## Key Signaling Pathways Modulated by Piperine

Piperine's diverse biological effects stem from its interaction with numerous cellular signaling pathways.



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Caption: Major signaling pathways modulated by Piperine.

## Experimental Protocols for Biological Activity

### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Piperine on the viability of cancer cell lines.[\[14\]](#)

- **Cell Seeding:** Seed 10,000 cells per well in a 96-well plate with 100  $\mu$ L of appropriate culture medium.
- **Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of Piperine (e.g., 20-100  $\mu$ g/mL). Include a vehicle control (e.g., 0.05% DMSO).
- **Incubation:** Incubate the plate for 48 hours at 37°C in a CO<sub>2</sub> incubator.
- **MTT Addition:** Add 10  $\mu$ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- **Formazan Solubilization:** Incubate for 4 hours, then remove the medium and add 100  $\mu$ L of DMSO to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

### Antimicrobial Activity Assay (Agar Well Diffusion)

This method is used to evaluate the antibacterial effect of Piperine.[\[17\]](#)

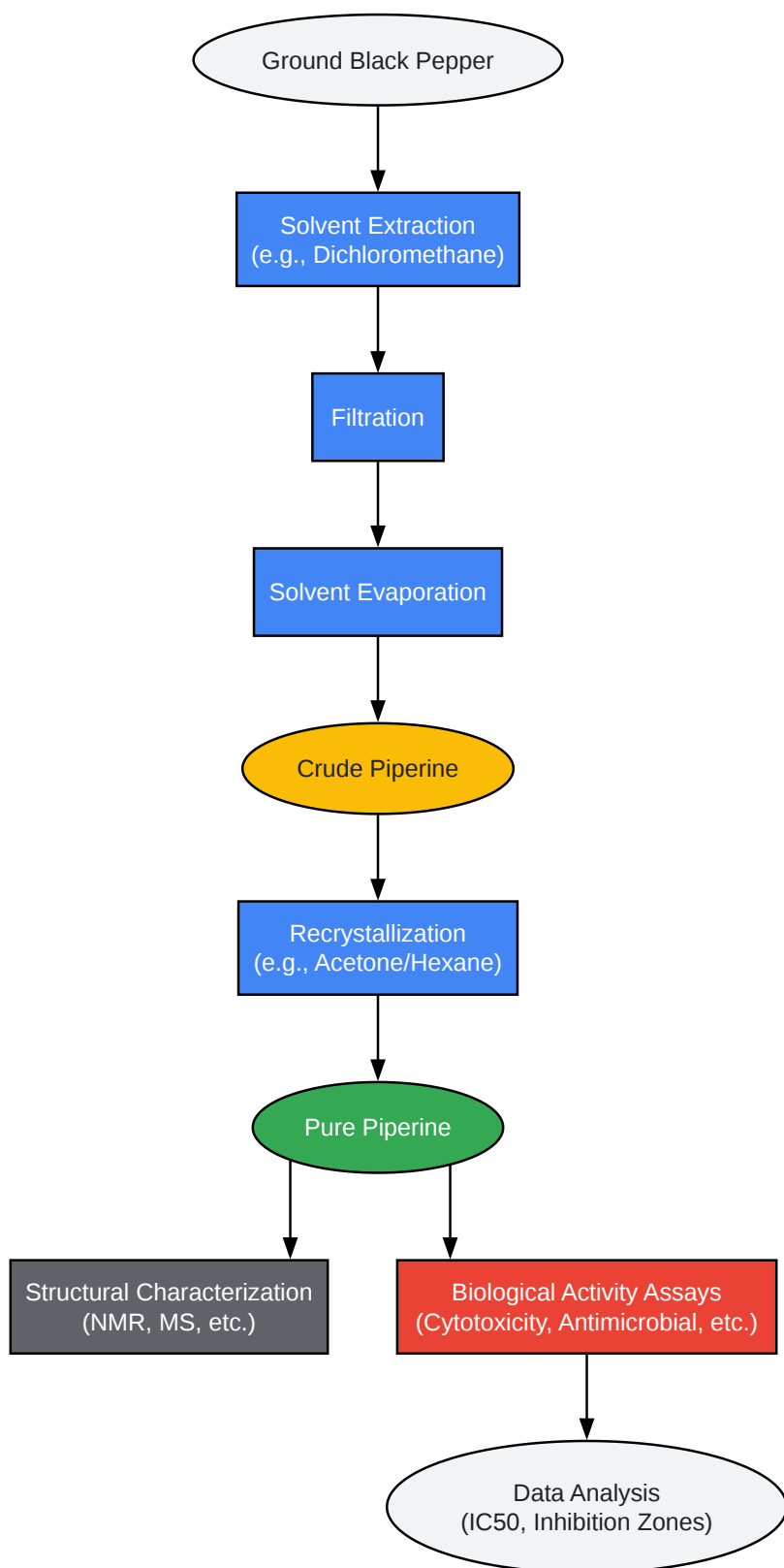
- **Preparation of Inoculum:** Prepare a standardized suspension of the target bacteria.
- **Plate Preparation:** Spread the bacterial inoculum evenly onto the surface of nutrient agar plates.
- **Well Creation:** Create wells (e.g., 5 mm diameter) in the agar using a sterile borer.
- **Sample Addition:** Add a defined volume (e.g., 50  $\mu$ L) of a Piperine solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells.



- Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).
- Measurement: Measure the diameter of the inhibition zone (the clear area around the well where bacterial growth is inhibited).

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and bioactivity screening of Piperine.



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